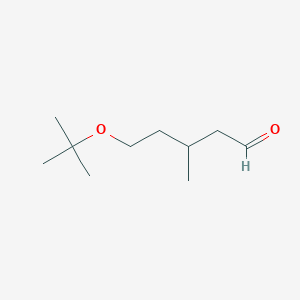
5-tert-Butoxy-3-methylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butoxy-3-methylpentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a tert-butoxy group and a methyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds via an acid-catalyzed etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butoxy-3-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-tert-Butoxy-3-methylpentanoic acid.
Reduction: 5-tert-Butoxy-3-methylpentanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
5-tert-Butoxy-3-methylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-tert-Butoxy-3-methylpentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The tert-butoxy group can also participate in various substitution reactions, where it is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentanal: Lacks the tert-butoxy group, making it less sterically hindered.
5-tert-Butoxy-3-methylpentanoic acid: The oxidized form of 5-tert-Butoxy-3-methylpentanal.
5-tert-Butoxy-3-methylpentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a tert-butoxy group and a methyl group on the pentanal backbone. This combination of functional groups imparts distinct reactivity and steric properties, making it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
52223-74-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentanal |
InChI |
InChI=1S/C10H20O2/c1-9(5-7-11)6-8-12-10(2,3)4/h7,9H,5-6,8H2,1-4H3 |
Clé InChI |
UAKMQOLNWNDAFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(C)(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






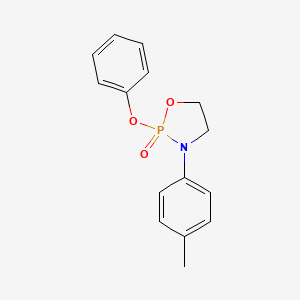
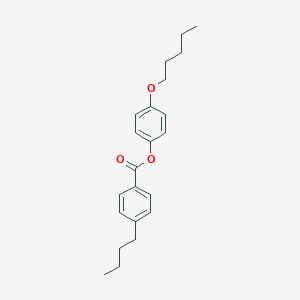
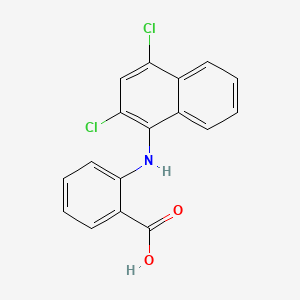

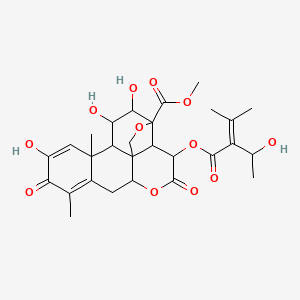
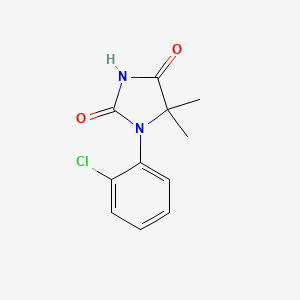
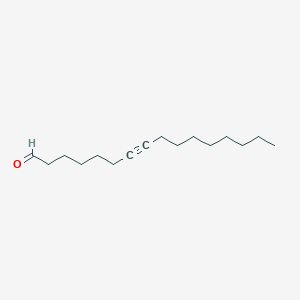
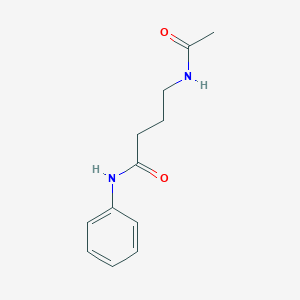
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
